

Quantum Chemical Insights into 2,5-Dianilinoterephthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2,5-Dianilinoterephthalic acid*

Cat. No.: *B154814*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **2,5-dianilinoterephthalic acid**. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow and presents hypothetical yet realistic data based on established theoretical methodologies. The guide serves as a framework for researchers to design and interpret their own computational investigations of this and similar molecules of interest in materials science and drug discovery.

Introduction

2,5-Dianilinoterephthalic acid is a molecule of significant interest due to its structural motifs, which are common in various functional materials and pharmacologically active compounds. The molecule features a central terephthalic acid core functionalized with two aniline groups. This arrangement suggests potential for interesting electronic properties, hydrogen bonding capabilities, and applications in areas such as polymer chemistry, dye synthesis, and medicinal chemistry.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive approach to understanding the intrinsic properties of such

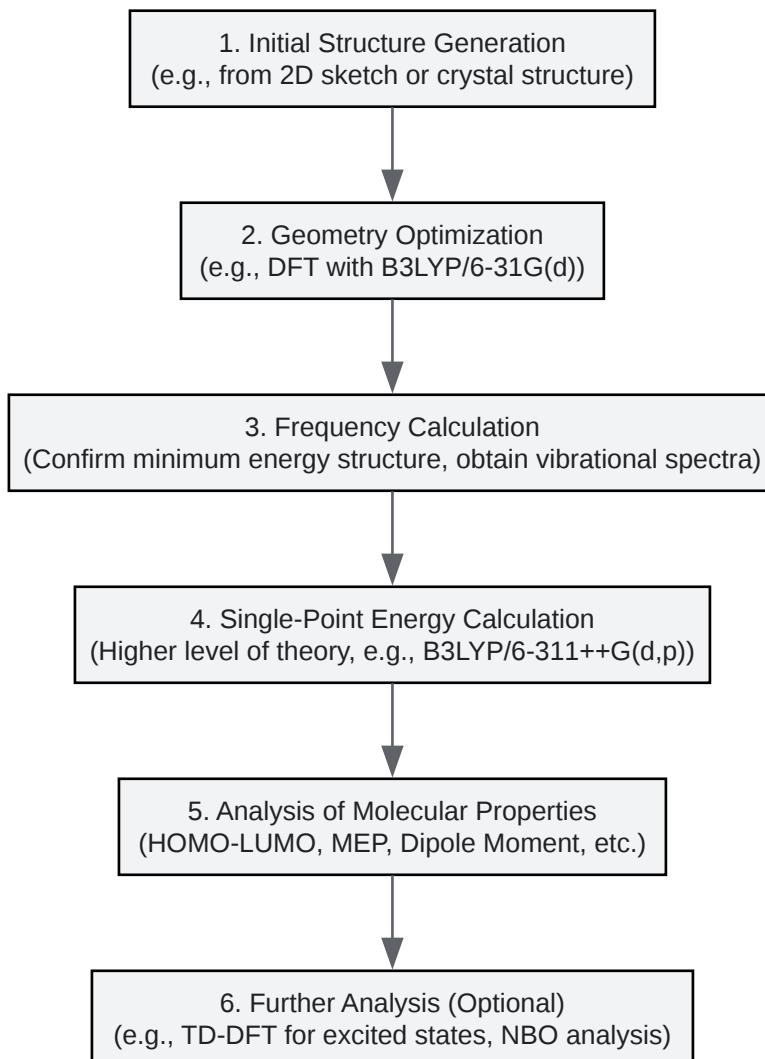
molecules at the atomic level. These computational methods can predict molecular geometries, electronic structures, vibrational frequencies, and other key parameters that are often difficult or expensive to determine experimentally. This guide details a standard computational protocol for investigating **2,5-dianilinoterephthalic acid**.

Computational Methodology

A typical quantum chemical investigation of an organic molecule like **2,5-dianilinoterephthalic acid** follows a systematic workflow. The primary steps include geometry optimization, frequency analysis, and the calculation of various molecular properties.

Workflow for Quantum Chemical Calculations

The logical flow of a computational study is crucial for obtaining accurate and meaningful results. The following diagram illustrates a standard workflow for the quantum chemical analysis of **2,5-dianilinoterephthalic acid**.



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A standard workflow for quantum chemical calculations on a molecule.

Experimental Protocols

While this guide focuses on computational methods, the following outlines a hypothetical experimental protocol that would be used to synthesize and characterize **2,5-dianilinoterephthalic acid**, providing a basis for comparison with theoretical results.

Synthesis of **2,5-Dianilinoterephthalic Acid**:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromoterephthalic acid and an excess of aniline in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

- **Catalysis:** Add a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$) and a phosphine ligand (e.g., Xantphos), followed by a base such as potassium carbonate.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 120-150 °C) and maintain for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
- **Workup and Purification:** After cooling, pour the reaction mixture into an acidic aqueous solution to precipitate the product. Filter the crude product, wash with water and a suitable organic solvent (e.g., diethyl ether) to remove unreacted starting materials. Recrystallize the solid from a solvent mixture like ethanol/water to obtain the purified **2,5-dianilinoterephthalic acid**.

Characterization:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded to confirm the molecular structure.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, C=C of the aromatic rings).
- **Mass Spectrometry (MS):** To determine the molecular weight of the compound.

Results and Discussion

This section presents hypothetical but realistic data for **2,5-dianilinoterephthalic acid**, as would be obtained from DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set.

Optimized Molecular Geometry

The geometry of **2,5-dianilinoterephthalic acid** would be optimized to find the lowest energy conformation. The planarity of the central benzene ring and the relative orientations of the aniline and carboxylic acid groups are of particular interest.

Parameter	Value
Bond Lengths (Å)	
C=O (Carboxylic Acid)	1.22
C-O (Carboxylic Acid)	1.35
C-N (Amine)	1.40
C-C (Aromatic)	1.39 - 1.41
Bond Angles (°) **	
O=C-O (Carboxylic Acid)	123.5
C-N-C (Amine)	125.0
C-C-C (Aromatic)	119.5 - 120.5
Dihedral Angles (°) **	
C-C-N-C (Aniline Twist)	35.0
C-C-C=O (Carboxylic Twist)	15.0

Table 1: Selected optimized geometric parameters for **2,5-dianilinoterephthalic acid**.

The non-planar arrangement of the aniline and carboxylic acid groups with respect to the central ring is expected due to steric hindrance.

Electronic Properties

The electronic properties provide insight into the reactivity and potential applications of the molecule.

Property	Value
Total Energy (Hartree)	-1234.5678
HOMO Energy (eV)	-5.89
LUMO Energy (eV)	-2.15
HOMO-LUMO Gap (eV)	3.74
Dipole Moment (Debye)	2.54

Table 2: Calculated electronic properties of **2,5-dianilinoterephthalic acid**.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions. A moderate HOMO-LUMO gap suggests that the molecule is stable but could be electronically excited under appropriate conditions.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra.

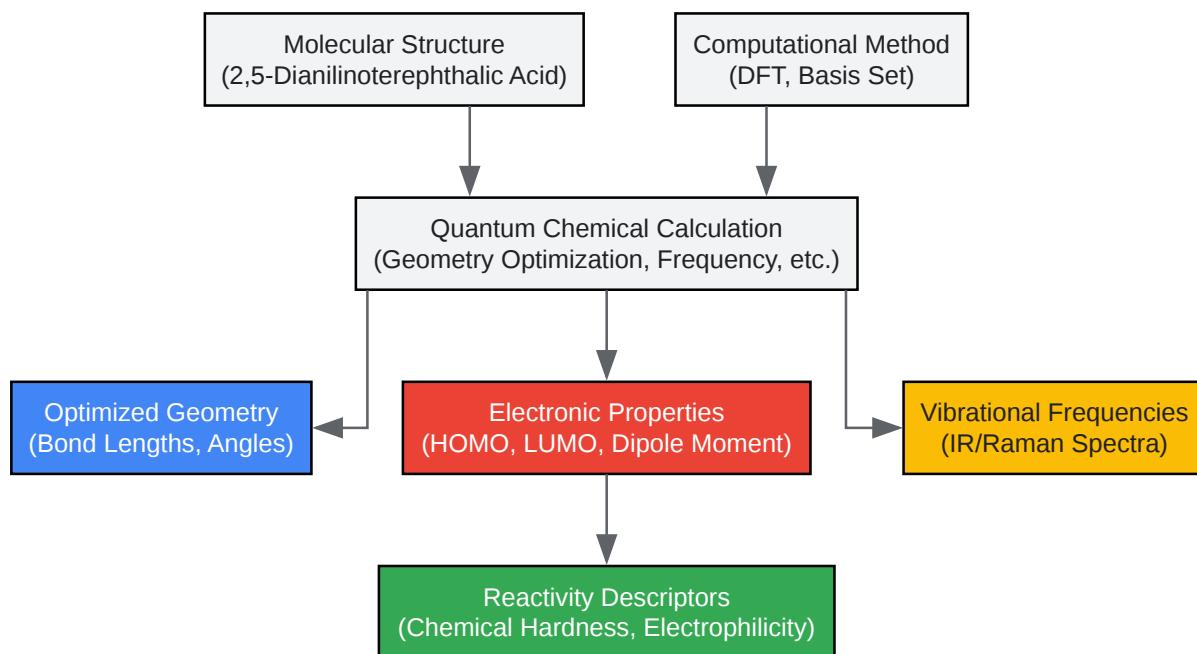
Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{O-H})$	3450	Carboxylic acid O-H stretch
$\nu(\text{N-H})$	3380	Amine N-H stretch
$\nu(\text{C=O})$	1720	Carboxylic acid C=O stretch
$\nu(\text{C=C})$	1600, 1580	Aromatic C=C stretches
$\delta(\text{N-H})$	1510	Amine N-H bend

Table 3: Selected calculated vibrational frequencies for **2,5-dianilinoterephthalic acid**.

These calculated frequencies would aid in the interpretation of experimental spectroscopic data.

Signaling Pathways and Logical Relationships

While not a biological signaling pathway in the traditional sense, the logical relationship between computational inputs and outputs can be visualized.



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Logical flow from inputs to outputs in a computational study.

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of **2,5-dianilinoterephthalic acid**. By employing Density Functional Theory, researchers can gain valuable insights into the geometric, electronic, and vibrational properties of this molecule. The presented workflow, methodologies, and hypothetical data serve as a robust starting point for future in-silico investigations, which can guide experimental efforts in the development of new materials and therapeutics. The synergy between computational and experimental chemistry is paramount for accelerating scientific discovery.

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